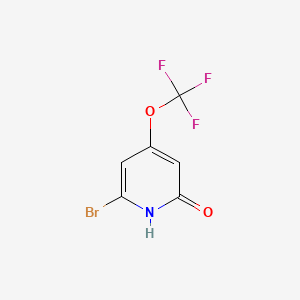

6-Bromo-4-(trifluoromethoxy)pyridin-2-ol

Description

Significance of Pyridine (B92270) Derivatives in Contemporary Chemical Research

Pyridine and its derivatives are fundamental heterocyclic compounds that play a crucial role in a vast array of chemical and biological processes. bldpharm.com The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a common scaffold found in numerous natural products, pharmaceuticals, and agrochemicals. nih.gov Its ability to participate in various chemical transformations, including electrophilic and nucleophilic substitutions, makes it a versatile building block in organic synthesis. bldpharm.com The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor and a ligand for metal catalysts, further expanding its utility in designing molecules with specific functions. nih.gov Consequently, the synthesis of highly substituted pyridines remains an area of intense research, with a continuous demand for novel and efficient methodologies. rsc.org

Impact of Trifluoromethoxy Groups in Organic Synthesis and Molecular Design

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. The trifluoromethoxy (-OCF3) group, in particular, has garnered significant attention in drug design and materials science. mdpi.comresearchgate.net This group is highly lipophilic, which can enhance the membrane permeability and oral bioavailability of drug candidates. mdpi.com Furthermore, the strong electron-withdrawing nature of the trifluoromethoxy group can influence the acidity or basicity of nearby functional groups and enhance the metabolic stability of the molecule by blocking potential sites of oxidation. mdpi.com The unique electronic properties and metabolic inertness of the trifluoromethoxy group make it a valuable tool for medicinal chemists seeking to optimize the pharmacokinetic and pharmacodynamic profiles of bioactive compounds. researchgate.net

Contextualization of 6-Bromo-4-(trifluoromethoxy)pyridin-2-ol within Heterocyclic Chemistry

This compound belongs to the class of substituted pyridinols, which are pyridine rings bearing a hydroxyl group. These compounds can exist in tautomeric equilibrium with their corresponding pyridone forms. Substituted pyridinols are important intermediates in organic synthesis. researchgate.net The presence of multiple, distinct functional groups on the pyridine ring of this compound—a nucleophilic hydroxyl group, a reactive bromine atom amenable to cross-coupling reactions, and a lipophilic, electron-withdrawing trifluoromethoxy group—renders it a highly versatile synthetic intermediate. evitachem.com

Research Rationale and Academic Scope for this compound

The academic and industrial interest in this compound stems from its potential as a key building block for the synthesis of novel, high-value molecules. The strategic placement of its functional groups allows for sequential and site-selective modifications, enabling the construction of diverse molecular architectures. This compound is of particular interest to researchers in medicinal chemistry for the development of new therapeutic agents, such as kinase inhibitors, and in materials science for the creation of new functional materials. evitachem.comnih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H3BrF3NO2 |

|---|---|

Molecular Weight |

257.99 g/mol |

IUPAC Name |

6-bromo-4-(trifluoromethoxy)-1H-pyridin-2-one |

InChI |

InChI=1S/C6H3BrF3NO2/c7-4-1-3(2-5(12)11-4)13-6(8,9)10/h1-2H,(H,11,12) |

InChI Key |

CGDXXAZFRACWKY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(NC1=O)Br)OC(F)(F)F |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 6 Bromo 4 Trifluoromethoxy Pyridin 2 Ol

Reactivity Profiles of the Halogen and Trifluoromethoxy Substituents

The reactivity of 6-bromo-4-(trifluoromethoxy)pyridin-2-ol is significantly influenced by the bromo and trifluoromethoxy substituents. The bromine at the 6-position is a viable leaving group for nucleophilic substitution, while the trifluoromethoxy group at the 4-position primarily exerts strong electronic effects on the pyridine (B92270) nucleus.

Nucleophilic Displacement Reactions of Bromine

The bromine atom at the C6 position of the pyridine ring is susceptible to nucleophilic displacement. This reactivity is a hallmark of halopyridines, which are generally more reactive towards nucleophiles than their benzene (B151609) counterparts due to the electron-withdrawing nature of the ring nitrogen. The presence of the additional, strongly electron-withdrawing trifluoromethoxy group further activates the ring for such substitutions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful methods for forming new carbon-carbon and carbon-nitrogen bonds, respectively, at the C6 position. mdpi.comsemanticscholar.org These reactions are widely used in pharmaceutical and materials science to build complex molecular architectures from halo-aromatic precursors. mdpi.comsemanticscholar.org For instance, a Suzuki coupling could involve the reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a base to yield a 6-aryl-4-(trifluoromethoxy)pyridin-2-ol. mdpi.com Similarly, a Buchwald-Hartwig amination would allow for the introduction of a variety of amine nucleophiles. semanticscholar.org The bromine atom can also be replaced by other nucleophiles like amines and thiols. evitachem.com

Table 1: Representative Nucleophilic Displacement Reactions

| Reaction Type | Nucleophile | Catalyst/Reagents | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar-B(OH)₂ | Pd(PPh₃)₄, Base | 6-Aryl-4-(trifluoromethoxy)pyridin-2-ol |

| Buchwald-Hartwig Amination | R₂NH | Pd catalyst, Ligand, Base | 6-(Dialkylamino)-4-(trifluoromethoxy)pyridin-2-ol |

Electronic Effects of the Trifluoromethoxy Group on Pyridine Reactivity

The trifluoromethoxy (-OCF₃) group is one of the most strongly electron-withdrawing groups used in medicinal and agrochemical chemistry. researchoutreach.org Its electronic influence on the pyridine ring is a combination of a strong inductive effect (-I) and a weaker resonance effect (+M).

Tautomeric Equilibria in Pyridin-2-ol Systems

Substituted 2-hydroxypyridines exist in a tautomeric equilibrium between the hydroxy-pyridine form and the pyridin-2-one form. researchgate.netsemanticscholar.org This equilibrium is a critical aspect of their chemistry, as the two tautomers can exhibit different chemical and physical properties.

Hydroxy-Pyridinone Tautomerism and Preferential Forms

The equilibrium between the aromatic 2-hydroxypyridine (B17775) and the non-aromatic but resonance-stabilized pyridin-2-one is a well-studied phenomenon. researchgate.netresearchgate.net In the gas phase or in non-polar solvents, the hydroxy-pyridine form, which benefits from the stability of its aromatic system, can be favored. researchgate.netacs.org However, in polar solvents and in the solid state, the pyridin-2-one tautomer is generally the more stable form. researchgate.netsemanticscholar.org The stability of the pyridin-2-one form is attributed to its amide-like character, which allows for strong intermolecular hydrogen bonding and greater solvation by polar molecules. acs.org

Substituent Effects on Tautomeric Preferences

The position of the tautomeric equilibrium is sensitive to the electronic nature of the substituents on the pyridine ring. researchgate.netresearchgate.net Electron-withdrawing groups tend to favor the pyridin-2-one form. In the case of this compound, both the bromine atom and the trifluoromethoxy group are strongly electron-withdrawing. These groups decrease the electron density on the pyridine ring, which can influence the relative stabilities of the two tautomeric forms. The significant electron-withdrawing capacity of these substituents is expected to further stabilize the pyridin-2-one tautomer, making it the predominant form in most conditions.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyridine Nucleus

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which makes it less reactive towards electrophiles and more reactive towards nucleophiles compared to benzene. wikipedia.orgyoutube.com The substituents on this compound further modulate this reactivity.

Electrophilic Aromatic Substitution (EAS): Direct electrophilic substitution on the pyridine ring is generally difficult and requires harsh conditions. wikipedia.orgyoutube.com The presence of two strong electron-withdrawing groups (bromo and trifluoromethoxy) makes the ring in this compound extremely deactivated towards EAS. If a reaction were to occur, it would be directed to the C3 or C5 positions, which are meta to the deactivating nitrogen and other substituents. youtube.com An alternative strategy to functionalize such deactivated pyridines is through N-oxidation, which activates the ring towards electrophilic attack, followed by reduction of the N-oxide. youtube.com

Nucleophilic Aromatic Substitution (NAS): The pyridine ring is activated towards nucleophilic attack, particularly at the positions ortho and para (C2, C4, C6) to the nitrogen atom. youtube.comstackexchange.com In this compound, the C2, C4, and C6 positions are highly electron-deficient. While the C6 position is occupied by a good leaving group (bromine), facilitating substitution as discussed in section 3.1.1, the C2 and C4 positions could also potentially react with strong nucleophiles, especially if a leaving group were present at those positions in a related analogue. nih.govpearson.com The trifluoromethoxy group at C4 further enhances the ring's susceptibility to nucleophilic attack.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-hydroxypyridine |

| Pyridin-2-one |

| 6-Aryl-4-(trifluoromethoxy)pyridin-2-ol |

| 6-(Dialkylamino)-4-(trifluoromethoxy)pyridin-2-ol |

| 6-Amino-4-(trifluoromethoxy)pyridin-2-ol |

| 6-Thio-4-(trifluoromethoxy)pyridin-2-ol |

| Benzene |

| Pyridine |

Derivatization Strategies for the Hydroxyl and Bromo Groups

The hydroxyl and bromo moieties are the primary sites for derivatization, enabling the introduction of various functional groups and the construction of more complex molecular architectures.

The hydroxyl group of this compound can readily undergo O-alkylation and O-acylation reactions to afford the corresponding ethers and esters. These reactions typically proceed under basic conditions to deprotonate the hydroxyl group, forming a more nucleophilic pyridinolate anion.

O-Alkylation: The O-alkylation of similar 2-pyridone systems is often achieved by treating the substrate with an alkylating agent, such as an alkyl halide, in the presence of a base. Common bases used for this transformation include potassium carbonate (K₂CO₃) and sodium hydride (NaH), with solvents like acetonitrile (B52724) (MeCN) or dimethylformamide (DMF) being frequently employed. The reaction temperature can be varied to optimize the reaction rate and yield. For instance, studies on related 4-(trifluoromethyl)pyrimidin-2(1H)-ones have shown that O-alkylation with iodomethylpyrimidines proceeds efficiently in refluxing acetone (B3395972) with K₂CO₃ as the base.

Interactive Data Table: General Conditions for O-Alkylation of 2-Pyridone Analogs

| Alkylating Agent | Base | Solvent | Temperature | Yield (%) |

| Iodomethylpyrimidine | K₂CO₃ | Acetone | Reflux | 70-98 |

| Bromo/Iodomethylpyrimidine | K₂CO₃ | MeCN | Reflux | 80-87 |

| Alkyl Halides | NaH | DMF | Room Temp to 80°C | Variable |

Note: This table represents general conditions for analogous compounds and serves as a predictive model for the reactivity of this compound.

O-Acylation: The synthesis of O-acyl derivatives can be accomplished using standard acylation methods. This typically involves the reaction of the pyridinol with an acylating agent, such as an acid chloride or anhydride, in the presence of a base to neutralize the liberated acid. Pyridine itself or other non-nucleophilic bases are commonly used for this purpose.

The bromine atom at the 6-position and the trifluoromethoxy group at the 4-position offer further opportunities for synthetic modifications.

Transformations of the Bromo Group: The bromine atom is a versatile handle for a variety of cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming new carbon-carbon bonds by coupling the bromopyridine with a boronic acid or its ester. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source and a phosphine (B1218219) ligand, along with a base like potassium carbonate or sodium carbonate. The reaction is tolerant of a wide range of functional groups. Studies on related tribromodimethylpyridine have shown that the substitution pattern can be controlled by the reaction conditions and the stoichiometry of the boronic acid.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds by reacting the bromopyridine with an amine. The catalytic system usually consists of a palladium precatalyst and a bulky, electron-rich phosphine ligand. A strong base, such as sodium tert-butoxide, is generally required. This method is highly versatile and can be used to introduce a wide variety of primary and secondary amines.

Reactivity of the Trifluoromethoxy Group: The trifluoromethoxy (-OCF₃) group is a powerful electron-withdrawing group and is generally stable under many reaction conditions. Its presence significantly influences the electronic properties of the pyridine ring, making it more susceptible to nucleophilic attack. While the -OCF₃ group itself is not typically displaced, its strong electron-withdrawing nature activates the pyridine ring towards certain transformations. Research on other trifluoromethoxylated pyridines has demonstrated that the regioselectivity of functionalization can be influenced by the position of the -OCF₃ group.

Mechanistic Elucidation of Key Reactions

The mechanisms of the key derivatization reactions of this compound are generally well-understood and follow established pathways for related compounds.

O-Alkylation and O-Acylation: These reactions proceed via a nucleophilic substitution mechanism. The base abstracts the proton from the hydroxyl group, generating a pyridinolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the alkylating or acylating agent to form the corresponding ether or ester. In the case of pyridin-2-ols, there is a possibility of ambident nucleophilicity, with potential for N-alkylation or N-acylation. However, O-functionalization is often favored, and the selectivity can be influenced by factors such as the solvent, counter-ion, and the nature of the electrophile.

Suzuki-Miyaura Coupling: The catalytic cycle of the Suzuki-Miyaura reaction is widely accepted to involve three main steps:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-bromine bond of the pyridyl bromide to form a Pd(II) intermediate.

Transmetalation: The boronic acid, activated by the base, transfers its organic group to the palladium center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired biaryl product.

Buchwald-Hartwig Amination: The mechanism of the Buchwald-Hartwig amination is similar to that of the Suzuki-Miyaura coupling and also proceeds through a catalytic cycle.

Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the aryl bromide.

Amine Coordination and Deprotonation: The amine coordinates to the resulting Pd(II) complex, and subsequent deprotonation by the base forms a palladium-amido complex.

Reductive Elimination: This key step involves the formation of the new carbon-nitrogen bond and the regeneration of the Pd(0) catalyst.

The specific ligands used in both the Suzuki-Miyaura and Buchwald-Hartwig reactions play a crucial role in facilitating these steps and influencing the efficiency and scope of the transformations.

Structural Elucidation and Advanced Characterization of 6 Bromo 4 Trifluoromethoxy Pyridin 2 Ol and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 6-Bromo-4-(trifluoromethoxy)pyridin-2-ol. These techniques probe the interactions of the molecule with electromagnetic radiation, yielding detailed information about its atomic composition and bonding.

NMR spectroscopy is one of the most powerful tools for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom.

¹H NMR: Proton NMR spectroscopy would be used to identify the number and connectivity of hydrogen atoms in the molecule. For this compound, one would expect to observe distinct signals for the two aromatic protons on the pyridine (B92270) ring and a broad signal for the hydroxyl (-OH) proton. The chemical shifts (δ) and coupling constants (J) of the aromatic protons would confirm their relative positions (at C3 and C5).

¹³C NMR: Carbon-13 NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. This includes the four carbon atoms of the pyridine ring, the carbon of the trifluoromethoxy group, and the carbon attached to the bromine atom. The chemical shift of the carbon atom in the C-O-CF₃ group would be particularly informative.

¹⁹F NMR: Given the presence of a trifluoromethoxy (-OCF₃) group, ¹⁹F NMR is essential. This technique is highly sensitive and would show a single, sharp signal for the three equivalent fluorine atoms, confirming the presence and electronic environment of the trifluoromethoxy substituent.

Table 1: Hypothetical NMR Data for this compound

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | ~10-12 | broad singlet | - | -OH |

| ¹H | ~7.0-7.5 | doublet | ~2-3 | C₅-H |

| ¹H | ~6.8-7.2 | doublet | ~2-3 | C₃-H |

| ¹³C | ~160-165 | singlet | - | C=O (pyridinone tautomer) |

| ¹³C | ~145-155 | quartet | (¹JCF) | -OCF₃ |

| ¹³C | ~140-150 | singlet | - | C-OCF₃ |

| ¹³C | ~110-120 | singlet | - | C-Br |

| ¹³C | ~105-115 | singlet | - | C₅ |

| ¹³C | ~100-110 | singlet | - | C₃ |

| ¹⁹F | ~ -55 to -65 | singlet | - | -OCF₃ |

Note: This table is illustrative and based on typical chemical shift ranges for similar structures. Actual experimental data is required for confirmation.

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it provides a highly accurate mass measurement.

For this compound (C₆H₃BrF₃NO₂), HRMS would be expected to confirm the exact mass of its molecular ion. The presence of bromine would be indicated by a characteristic isotopic pattern ([M]+ and [M+2]+) with nearly equal intensity. Fragmentation analysis would reveal the loss of specific groups, such as the -OCF₃ group, which helps to piece together the molecular structure. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z (Monoisotopic) |

|---|---|---|

| [M+H]⁺ | C₆H₄BrF₃NO₂⁺ | 273.9450 |

| [M-H]⁻ | C₆H₂BrF₃NO₂⁻ | 271.9298 |

Note: These values are calculated based on the chemical formula and require experimental verification via HRMS.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group (or N-H stretch of the pyridinone tautomer), C=O stretching (from the pyridinone tautomer), C-O and C-F bonds of the trifluoromethoxy group, and C-Br stretching. rsc.org

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200-3400 (broad) | O-H Stretch | Hydroxyl (-OH) |

| ~3000-3100 | N-H Stretch | Amide (pyridinone) |

| ~1650-1680 | C=O Stretch | Carbonyl (pyridinone) |

| 1600, 1480 | C=C/C=N Stretch | Pyridine Ring |

| 1200-1250 | C-F Stretch | Trifluoromethoxy (-OCF₃) |

| 1050-1150 | C-O Stretch | Ether (-OCF₃) |

| 550-650 | C-Br Stretch | Bromoalkane |

Note: This table is illustrative. The exact positions of the peaks depend on the specific molecular environment and physical state.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. The spectrum of this compound would show absorption maxima (λ_max) characteristic of its conjugated pyridin-2-ol system. These transitions are typically π → π* and n → π* in nature. sigmaaldrich.com

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide crucial data on connectivity and functional groups, single-crystal X-ray crystallography offers the definitive, unambiguous determination of the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. It would also definitively confirm the substitution pattern on the pyridine ring and the conformation of the trifluoromethoxy group. sigmaaldrich.com

Elemental Composition Analysis

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. The experimental values are then compared to the theoretical values calculated from the molecular formula (C₆H₃BrF₃NO₂). A close match between the experimental and theoretical values provides strong evidence for the proposed formula and the purity of the sample.

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | % Composition |

|---|---|---|---|

| Carbon | C | 12.01 | 27.93% |

| Hydrogen | H | 1.01 | 1.17% |

| Bromine | Br | 79.90 | 30.97% |

| Fluorine | F | 19.00 | 22.09% |

| Nitrogen | N | 14.01 | 5.43% |

| Oxygen | O | 16.00 | 12.40% |

Note: Based on the molecular formula C₆H₃BrF₃NO₂ and molecular weight of 257.99 g/mol . evitachem.com

Computational and Theoretical Chemistry Studies of 6 Bromo 4 Trifluoromethoxy Pyridin 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, electronic distributions, and various other physicochemical properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed for such studies on pyridine (B92270) derivatives. nih.gov Paired with a basis set like 6-311++G**, DFT can accurately predict the equilibrium geometry of 6-Bromo-4-(trifluoromethoxy)pyridin-2-ol. mdpi.comnih.gov

Geometry optimization determines the lowest energy arrangement of atoms in the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. For substituted pyridines, DFT calculations have been shown to yield results that are in good agreement with experimental data. researchgate.netnih.gov The planarity of the pyridine ring can be affected by bulky substituents, and DFT optimization can reveal any such distortions. nih.gov Beyond geometry, DFT is used to calculate key electronic properties such as the molecular dipole moment and the distribution of atomic charges, which are crucial for understanding the molecule's polarity and intermolecular interactions.

Table 1: Illustrative Optimized Geometric Parameters for this compound (enol form) using DFT/B3LYP

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-O | ~1.35 Å |

| O-H | ~0.97 Å | |

| C4-O | ~1.36 Å | |

| O-CF3 | ~1.42 Å | |

| C6-Br | ~1.89 Å | |

| Bond Angle | C(3)-C(4)-C(5) | ~118° |

| C(5)-C(6)-N(1) | ~124° | |

| C(2)-O-H | ~109° | |

| Dihedral Angle | H-O-C(2)-N(1) | ~0° or 180° |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar structures. Actual calculated values would be specific to the optimized geometry of the molecule.

Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles without the inclusion of experimental data. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster with Singles and Doubles (CCSD) are often used to obtain highly accurate electronic properties. mdpi.comnih.gov These methods are computationally more demanding than DFT but can serve as a benchmark for the accuracy of DFT results, particularly for calculating energy differences between isomers or tautomers. mdpi.comnih.govresearchgate.net For the pyridine–boron trifluoride complex, for instance, ab initio SCF MO calculations have been used to determine its structure, showing good agreement with experimental data. rsc.org

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. youtube.comyoutube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com

The energies of the HOMO and LUMO, and the resulting HOMO-LUMO energy gap, are critical indicators of a molecule's kinetic stability and chemical reactivity. mdpi.com A small energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. The spatial distribution of the HOMO and LUMO across the this compound molecule would reveal the specific atoms or regions most involved in electron donation and acceptance, respectively.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Note: These are representative values. The actual calculated energies would depend on the level of theory and basis set used.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. libretexts.org It is plotted on the molecule's electron density surface and uses a color scale to indicate regions of different electrostatic potential. libretexts.orgwolfram.com

Red indicates regions of negative electrostatic potential, which are rich in electrons and are susceptible to electrophilic attack. These areas typically correspond to lone pairs of electrons on heteroatoms like oxygen and nitrogen. mdpi.com

Blue indicates regions of positive electrostatic potential, which are electron-deficient and are prone to nucleophilic attack. These areas are often found around hydrogen atoms bonded to electronegative atoms. wolfram.com

Green represents regions of neutral potential.

Thermodynamic and Kinetic Assessments of Tautomeric Forms

Substituted 2-hydroxypyridines can exist in equilibrium with their 2-pyridone tautomers. This tautomerization involves an intramolecular proton transfer from the hydroxyl group to the ring nitrogen.

Figure 1: Tautomeric Equilibrium

Computational methods are essential for studying this equilibrium. By calculating the total electronic energies of both the enol (hydroxy) and keto (pyridone) forms, their relative thermodynamic stabilities can be determined. mdpi.comresearchgate.net Studies on the parent 2-hydroxypyridine (B17775)/2-pyridone system have shown that the relative stability is highly dependent on the environment, with the enol form being slightly favored in the gas phase, while the pyridone form is predominant in polar solvents and the solid state. mdpi.com

Furthermore, computational chemistry can be used to locate the transition state structure connecting the two tautomers. The energy difference between the tautomers and the transition state provides the activation energy barrier for the interconversion. nih.govscispace.com A high activation barrier indicates a slow kinetic process for tautomerization. For the gas-phase 1,3-proton shift in 2-hydroxypyridine, a high activation barrier has been calculated, suggesting this intramolecular process is slow. researchgate.netscispace.com

Table 3: Illustrative Relative Energies for Tautomers of this compound in the Gas Phase

| Species | Relative Energy (kJ/mol) |

| Enol Form (Hydroxy) | 0.0 (Reference) |

| Keto Form (Pyridone) | +5 to +15 |

| Transition State | +130 to +140 |

Note: These values are illustrative, based on calculations for the parent 2-hydroxypyridine system. mdpi.comnih.gov The presence of substituents would alter these energies.

Computational Prediction and Experimental Validation of Spectroscopic Data

Computational methods can accurately predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

Vibrational Spectroscopy (IR and Raman): DFT calculations can compute the harmonic vibrational frequencies of this compound. These calculated frequencies correspond to the fundamental vibrational modes of the molecule, such as C-H stretching, C=C stretching, and O-H bending. rsc.org It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational method, which improves the agreement with experimental FT-IR and Raman spectra. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (¹H and ¹³C) can also be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. The calculated chemical shifts are typically reported relative to a standard (e.g., tetramethylsilane, TMS) and can be directly compared to experimental NMR spectra to aid in the assignment of peaks.

This combination of computational prediction and experimental validation is a powerful strategy for structural elucidation and characterization. rsc.org

Table 4: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies

| Vibrational Mode | Calculated Wavenumber (cm⁻¹, scaled) | Hypothetical Experimental Wavenumber (cm⁻¹) |

| O-H stretch | ~3500 | ~3510 |

| C-H stretch (aromatic) | ~3100 | ~3105 |

| C=C/C=N stretch (ring) | ~1610 | ~1615 |

| C-F stretch | ~1250 | ~1255 |

| C-Br stretch | ~650 | ~655 |

Note: This table provides an example of how computationally predicted spectroscopic data would be compared to experimental results.

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

There are no published studies detailing the intermolecular interactions or crystal packing of this compound through methods such as Hirshfeld surface analysis. While Hirshfeld surface analysis is a powerful tool for investigating intermolecular contacts in crystalline solids and has been applied to various brominated and heterocyclic compounds, its application to the title compound has not been reported in the scientific literature.

To illustrate the type of data that such an analysis would yield, a hypothetical data table is presented below. This table is for illustrative purposes only and is not based on experimental or theoretical data for this compound.

Hypothetical Data Table: Hirshfeld Surface Analysis of a Substituted Pyridin-2-ol Derivative

| Interaction Type | Contribution (%) |

| H···H | 45.2 |

| O···H/H···O | 22.8 |

| C···H/H···C | 10.5 |

| Br···H/H···Br | 8.7 |

| F···H/H···F | 6.3 |

| N···H/H···N | 3.1 |

| Other | 3.4 |

| Note: This data is purely hypothetical and serves only as an example of what a Hirshfeld surface analysis might reveal for a similar compound. |

Theoretical Investigations of Reaction Mechanisms and Pathways

A thorough search of the available literature indicates a lack of theoretical investigations into the reaction mechanisms and pathways involving this compound. Computational studies employing methods such as Density Functional Theory (DFT) are commonly used to elucidate reaction energetics, transition states, and preferred mechanistic routes for organic molecules. However, no such studies specific to this compound have been published.

Research on related substituted pyridin-2-ols has explored various reaction types, including nucleophilic and electrophilic substitutions, tautomerization, and cycloaddition reactions. Theoretical investigations in this area typically provide valuable insights into the reactivity and electronic structure of the molecules, but this information is not available for this compound.

Applications of 6 Bromo 4 Trifluoromethoxy Pyridin 2 Ol in Advanced Synthetic Chemistry

As a Versatile Building Block in the Construction of Complex Heterocyclic Systems

The structure of 6-Bromo-4-(trifluoromethoxy)pyridin-2-ol is primed for the construction of fused heterocyclic systems, which are scaffolds of significant interest in medicinal chemistry. The imidazo[4,5-b]pyridine core, for instance, is a purine (B94841) isostere present in numerous compounds investigated as kinase inhibitors and for other therapeutic applications. rjraap.com The synthesis of such systems often involves the cyclocondensation of a substituted 2,3-diaminopyridine. While direct conversion of the title compound requires initial transformation, its inherent functionality makes it an ideal starting point.

The bromo- and hydroxyl/amino- functionalities on the pyridine (B92270) ring are key handles for cyclization reactions. For example, related 6-bromo-3H-imidazo[4,5-b]pyridin-2-one structures can be readily alkylated at the nitrogen positions to introduce molecular diversity. nih.govuctm.edu This highlights how the core of this compound can serve as a foundation, with the bromine atom providing a site for further complexity.

Furthermore, the bromine atom is a versatile anchor for palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling the bromopyridine with various boronic acids or esters. This is a standard method for creating biaryl or heteroaryl-aryl linkages, significantly increasing molecular complexity. researchgate.netnih.govrsc.org The use of 2,6-bis(trifluoromethyl)pyridine-4-boronic acid pinacol (B44631) ester in Suzuki couplings demonstrates the utility of such trifluoromethylated pyridine building blocks in accessing highly functionalized products. researchgate.netkaust.edu.sa

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, coupling the bromopyridine with a wide range of amines. chemspider.comamazonaws.com This is particularly useful for introducing substituted amino groups that can modulate the pharmacological properties of the final compound.

These coupling reactions allow chemists to systematically append different fragments to the pyridine core, building extensive libraries of complex heterocyclic compounds for biological screening.

Table 1: Key Reactions for Elaborating the this compound Scaffold

| Reaction Type | Reagents/Catalysts | Bond Formed | Purpose in Heterocyclic Synthesis |

| Suzuki-Miyaura Coupling | Pd Catalyst (e.g., Pd(PPh₃)₄), Base, Aryl/Heteroaryl Boronic Acid | C-C | Introduces diverse aryl or heteroaryl substituents at the bromine position. mdpi.com |

| Buchwald-Hartwig Amination | Pd Catalyst (e.g., [Pd₂(dba)₃]), Ligand (e.g., BINAP), Base, Amine | C-N | Introduces primary or secondary amines at the bromine position. chemspider.com |

| N-Alkylation | Alkyl Halide (e.g., CH₃I), Base (e.g., K₂CO₃) | N-Alkyl | Modifies fused heterocyclic systems derived from the initial scaffold. nih.gov |

| Cyclocondensation | (Following conversion to a diamine) Carboxylic Acids or Aldehydes | Fused Ring | Forms fused bicyclic systems like imidazo[4,5-b]pyridines. rjraap.comresearchgate.net |

Precursor for the Synthesis of Novel Organic Molecules

Beyond fused systems, this compound is a valuable precursor for a wide array of novel organic molecules. The reactivity of the bromine atom allows it to be replaced or functionalized to generate new derivatives. For instance, substitution of the bromine with various nucleophiles can lead to new classes of pyridines with diverse properties. google.comgoogle.com

Research into kinase inhibitors frequently utilizes heterocyclic scaffolds. The discovery of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors showcases the "scaffold hopping" strategy, where a known active core is replaced with a different heterocycle to discover new intellectual property and improved properties. nih.gov this compound represents an ideal starting point for generating such novel scaffolds, which can then be elaborated into potential drug candidates. The synthesis of novel phthalic-based tyrosine kinase inhibitors demonstrates how fragment-based design can lead to new active compounds. nih.gov

Role in Structure-Activity Relationship (SAR) Studies for Bioactive Compound Development

Structure-activity relationship (SAR) studies are fundamental to the process of lead optimization in drug discovery, aiming to refine a molecule's properties by making systematic structural modifications. nih.gov this compound is an excellent tool for SAR exploration due to its distinct functional groups.

The Bromine Atom: This serves as a crucial "handle" for modification. Using cross-coupling reactions, a wide variety of substituents can be introduced at the 6-position. This allows researchers to systematically probe the effects of size, electronics, and hydrogen-bonding potential of this substituent on the molecule's interaction with its biological target. nih.gov

By synthesizing a series of analogs where each of these positions is systematically varied, chemists can build a detailed understanding of the SAR, guiding the design of more potent and selective compounds. nih.gov

Table 2: Functional Group Roles in SAR Studies

| Functional Group | Position | Role in SAR | Potential Modifications |

| Bromo | 6 | Synthetic handle for diversification. | Suzuki coupling (aryl, heteroaryl groups), Buchwald-Hartwig amination (amines), Sonogashira coupling (alkynes). |

| Trifluoromethoxy | 4 | Modulates lipophilicity, metabolic stability, and electronics. | Comparison with -H, -F, -Cl, -OCH₃, -CF₃ analogs to probe the effect of fluorine. |

| Hydroxyl | 2 | Hydrogen bond donor/acceptor; influences solubility and electronics. | Alkylation to form ethers, conversion to other functional groups. |

Intermediate in the Discovery and Synthesis of Lead Compounds for Various Applications (e.g., medicinal chemistry, agrochemicals)

The development of new pharmaceuticals and agrochemicals relies on the identification of "lead compounds"—molecules that show promising biological activity and can be optimized into final products. Trifluoromethylpyridines are a well-established class of intermediates for such discovery programs. nih.govjst.go.jp Over 20 agrochemicals with a TFMP core have been commercialized, and several TFMP-containing drugs have received market approval, underscoring the value of this scaffold. nih.gov

This compound serves as an ideal intermediate for generating lead compounds for several reasons:

Access to Chemical Diversity: As detailed above, its functional handles allow for the rapid synthesis of a library of diverse analogs, which is essential in the initial stages of screening to find a hit.

Favorable Physicochemical Properties: The trifluoromethoxy group often imparts desirable drug-like or pesticide-like properties, such as enhanced metabolic stability and optimal lipophilicity for transport to the target site. jst.go.jpacs.org

Proven Scaffold: The pyridine ring is the second most common heterocycle in FDA-approved drugs and is a core component of many successful pesticides. nih.gov Its ability to act as a hydrogen bond acceptor and its specific geometry make it a privileged structure in bioactive compound design.

The synthesis of various bioactive imidazo[4,5-b]pyridines, which have shown potential as anticancer and antimicrobial agents, often starts from substituted bromopyridines, further cementing the role of intermediates like this compound in the pipeline for discovering new lead compounds. rjraap.comresearchgate.net

Future Research Directions and Emerging Trends

Development of Sustainable and Environmentally Benign Synthetic Methodologies

The chemical industry is increasingly focusing on green chemistry to minimize environmental impact. Traditional methods for synthesizing functionalized pyridines often involve harsh reagents and generate significant waste. nih.gov Future research will likely prioritize the development of sustainable synthetic routes to 6-Bromo-4-(trifluoromethoxy)pyridin-2-ol and its derivatives.

Key areas of focus include:

Microwave-Assisted Synthesis: This technique can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. researchgate.net

Solventless or Green Solvents: The exploration of reactions in the absence of solvents or in environmentally friendly solvents like water or ionic liquids can significantly reduce the environmental footprint of the synthesis. nih.govmdpi.com

Multicomponent Reactions (MCRs): Designing one-pot MCRs to construct the pyridinol ring with the desired substituents in a single step would enhance atom economy and reduce waste. researchgate.net

Flow Chemistry: Continuous flow reactors offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability of the synthesis.

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

Catalysis is a cornerstone of modern organic synthesis, offering pathways to new molecules with high efficiency and selectivity. nih.gov For this compound, the development of novel catalytic systems is crucial for its efficient synthesis and further functionalization.

Future research in this area could involve:

Transition Metal Catalysis: The use of transition metals like palladium, rhodium, copper, and nickel can facilitate challenging C-H functionalization and cross-coupling reactions on the pyridine (B92270) ring. nih.govresearchgate.net For instance, palladium-catalyzed cross-coupling reactions could be employed to replace the bromine atom with various functional groups.

Metal-Free Catalysis: The development of organocatalysts or other metal-free systems presents a more sustainable alternative to transition metal catalysis, avoiding issues of metal contamination in the final products. frontiersin.org

Heterogeneous Catalysts: The design of solid-supported catalysts, such as magnetically recoverable nanocatalysts, can simplify product purification and allow for catalyst recycling, aligning with green chemistry principles. researchgate.net

Enzyme-Catalyzed Reactions: Biocatalysis offers a highly selective and environmentally friendly approach to synthesizing and modifying complex molecules like this compound.

Advanced Mechanistic Studies of Challenging Transformations

A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new, more efficient transformations. For this compound, several transformations present mechanistic questions that warrant further investigation.

Key areas for advanced mechanistic studies include:

Nucleophilic Aromatic Substitution (SNAr): The interplay between the bromo and trifluoromethoxy groups on the pyridine ring's reactivity towards nucleophiles is a key area of interest. Computational studies can elucidate the reaction pathways, whether they proceed through a stepwise or concerted mechanism, and the influence of the substituents on the stability of intermediates. researchgate.netmdpi.com Studies on other pyridinium (B92312) ions suggest that the leaving group ability in SNAr reactions can follow the order F > Cl ≈ Br > I, indicating that the initial addition of the nucleophile is often the rate-determining step. nih.gov However, for some pyridinium systems, the mechanism can be more complex, involving rate-determining deprotonation. researchgate.net

Trifluoromethylation and Trifluoromethoxylation Reactions: The introduction and manipulation of fluorine-containing groups are often challenging. Mechanistic studies, including computational modeling, can provide insights into the reactivity of the trifluoromethoxy group and guide the development of new fluorination methodologies. nih.gov

Catalytic Cycle Elucidation: For newly developed catalytic systems, detailed mechanistic studies, including the identification of catalytic intermediates and transition states, are essential for optimizing catalyst performance.

Design and Synthesis of Advanced Materials Incorporating the Pyridinol Scaffold

The unique electronic and structural properties of the pyridinol scaffold make it an attractive component for the design of advanced materials with tailored functionalities. The presence of the bromine atom in this compound provides a convenient handle for polymerization and incorporation into larger molecular architectures.

Future research could focus on:

Polymers for Electronic Applications: The incorporation of the pyridinol unit into conjugated polymers could lead to new materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). frontiersin.org The trifluoromethoxy group may enhance properties like solubility and thermal stability.

Nonlinear Optical (NLO) Materials: Pyridine derivatives have shown promise as NLO materials. researchgate.net The specific substitution pattern of this compound could be exploited to create novel materials with significant NLO properties for applications in optoelectronics.

Biomaterials: Functionalized pyridines can be grafted onto polymer backbones to create materials with specific biological activities, such as antimicrobial properties. nih.gov

Anion Exchange Membranes (AEMs): Pyridinium-containing polymers have been investigated for use in AEMs for applications like water electrolysis. mdpi.com The pyridinol scaffold could be a building block for such materials.

Chemoinformatic and Artificial Intelligence-Driven Approaches for Derivative Design

The integration of computational tools, including chemoinformatics and artificial intelligence (AI), is revolutionizing drug discovery and materials science. mdpi.comnih.gov These approaches can accelerate the design and optimization of new molecules with desired properties.

For this compound, these computational methods can be applied to:

Virtual Screening and In Silico Design: Large virtual libraries of derivatives can be screened computationally to identify compounds with high predicted activity for a specific biological target or with desired material properties. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of pyridinol derivatives with their biological activity or material properties, guiding the design of more potent or efficient compounds.

De Novo Drug Design: AI-based generative models can design novel molecular scaffolds based on the pyridinol core, exploring a vast chemical space to identify new drug candidates with optimized properties. researchgate.net

Predictive Modeling of Properties: Machine learning algorithms can be trained to predict various physicochemical properties, such as solubility, bioavailability, and toxicity, for newly designed derivatives, helping to prioritize compounds for synthesis and experimental testing. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.